
Dibutyltinbis(isooctyl 3-mercaptopropionate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyltinbis(isooctyl 3-mercaptopropionate): is an organotin compound widely used in various industrial applications. This compound is known for its role as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers. It is also utilized as a catalyst in certain chemical reactions due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dibutyltinbis(isooctyl 3-mercaptopropionate) typically involves the reaction of dibutyltin oxide with isooctyl 3-mercaptopropionate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Dibutyltin oxide+2Isooctyl 3-mercaptopropionate→Dibutyltinbis(isooctyl 3-mercaptopropionate)
Industrial Production Methods: In industrial settings, the production of Dibutyltinbis(isooctyl 3-mercaptopropionate) involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified through distillation or other separation techniques to obtain the final compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: Dibutyltinbis(isooctyl 3-mercaptopropionate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: It can be reduced under specific conditions to yield lower oxidation state tin compounds.
Substitution: The compound can participate in substitution reactions where the isooctyl 3-mercaptopropionate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used to replace the ligands under controlled conditions.
Major Products Formed:
Oxidation: Higher oxidation state tin compounds.
Reduction: Lower oxidation state tin compounds.
Substitution: New organotin compounds with different ligands.
Aplicaciones Científicas De Investigación
Chemistry: Dibutyltinbis(isooctyl 3-mercaptopropionate) is used as a catalyst in various organic reactions, including esterification and transesterification. Its ability to stabilize polymers makes it valuable in the production of PVC and other plastics.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore the potential medical applications of Dibutyltinbis(isooctyl 3-mercaptopropionate), particularly in drug delivery systems and as a component in certain therapeutic formulations.
Industry: The compound is widely used in the plastics industry as a stabilizer and in the production of coatings and adhesives. Its catalytic properties are also exploited in various industrial chemical processes.
Mecanismo De Acción
The mechanism by which Dibutyltinbis(isooctyl 3-mercaptopropionate) exerts its effects involves its interaction with molecular targets such as enzymes and other proteins. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The pathways involved include modulation of enzyme activity and interaction with cellular membranes.
Comparación Con Compuestos Similares
- Dibutyltin dilaurate
- Dibutyltin diacetate
- Dioctyltin bis(2-ethylhexyl thioglycolate)
Comparison: Dibutyltinbis(isooctyl 3-mercaptopropionate) is unique due to its specific ligands, which confer distinct chemical properties and reactivity. Compared to other organotin compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications. Its ability to act as both a stabilizer and a catalyst sets it apart from similar compounds.
Propiedades
Número CAS |
26761-46-6 |
|---|---|
Fórmula molecular |
C30H60O4S2Sn |
Peso molecular |
667.6 g/mol |
Nombre IUPAC |
2,2,4-trimethylpentyl 3-[dibutyl-[3-oxo-3-(2,2,4-trimethylpentoxy)propyl]sulfanylstannyl]sulfanylpropanoate |
InChI |
InChI=1S/2C11H22O2S.2C4H9.Sn/c2*1-9(2)7-11(3,4)8-13-10(12)5-6-14;2*1-3-4-2;/h2*9,14H,5-8H2,1-4H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
Clave InChI |
PSSJZBIVTOSSIU-UHFFFAOYSA-L |
SMILES canónico |
CCCC[Sn](CCCC)(SCCC(=O)OCC(C)(C)CC(C)C)SCCC(=O)OCC(C)(C)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


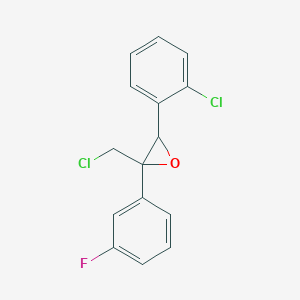
![[4-(3-Trifluormethyl-phenylamino)-thiophen-3-YL]-acetic acid](/img/structure/B13754630.png)
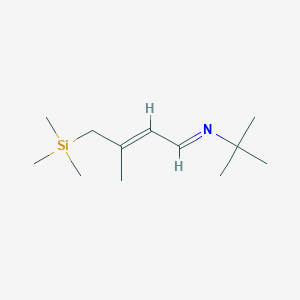

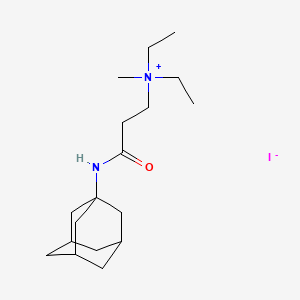
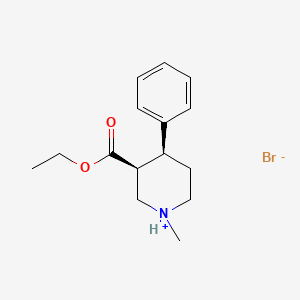
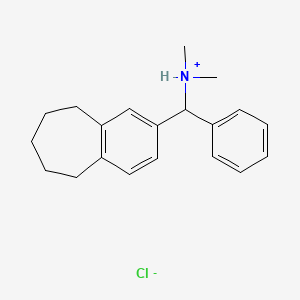
![2-methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)pyridine-3-carboxamide](/img/structure/B13754692.png)

![[1,2,5]Thiadiazolo[3,4-b]pyrazine,1,3,5,6-tetrahydro-,2,2-dioxide(9ci)](/img/structure/B13754698.png)
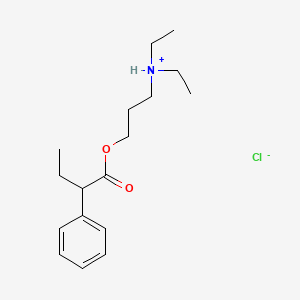

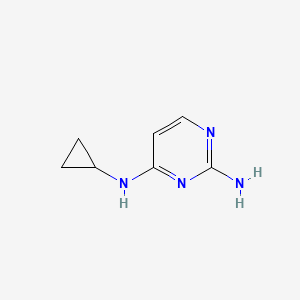
![4-[1,3-Benzodioxol-5-yl(hydroxy)methyl]-3-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13754712.png)
